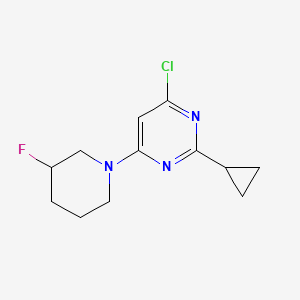

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine

Description

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is a trisubstituted pyrimidine derivative characterized by:

- Position 4: A chlorine atom, a common substituent in bioactive pyrimidines due to its electron-withdrawing effects and role in enhancing binding affinity .

- Position 2: A cyclopropyl group, known to improve metabolic stability and modulate steric interactions compared to linear alkyl chains .

Pyrimidines are foundational in medicinal chemistry, with applications in antiviral, anticancer, and anti-inflammatory agents. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported in antiviral and receptor antagonism studies .

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSZHUPDLJIXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes, leading to reduced inflammation. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Additionally, studies have shown that the anti-inflammatory effects of this compound are dose-dependent, with higher doses leading to more pronounced inhibition of inflammatory pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites. These metabolites can then be further processed and excreted from the body. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolic intermediates and end products. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, reducing their production and contributing to its anti-inflammatory effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters. Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. Additionally, this compound can be distributed to different tissues, with higher concentrations observed in the liver, kidneys, and inflammatory sites. This distribution pattern is consistent with its metabolic and anti-inflammatory properties.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects. For example, its interaction with transcription factors like NF-κB occurs primarily in the nucleus, where it modulates gene expression. Additionally, this compound can be localized to the mitochondria, where it may influence cellular metabolism and energy production. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments.

Biological Activity

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula: C12H15ClFN3

- Molecular Weight: 255.72 g/mol

- CAS Number: 2008410-70-4

The compound's biological activity primarily stems from its interaction with various molecular targets, particularly kinases involved in cellular signaling pathways. The following points summarize its mechanisms:

- Inhibition of Polo-like Kinase 4 (PLK4): Research indicates that compounds similar to this compound can inhibit PLK4, a critical regulator of centriole biogenesis. Overexpression of PLK4 is linked to cancer progression due to its role in centriole duplication .

- Impact on Cancer Cell Proliferation: Inhibition of PLK4 leads to centrosome removal in cancer cells, which can stabilize p53 and trigger cell cycle arrest, particularly in p53-positive cell lines . This suggests potential applications in cancer therapy.

Biological Activity and Research Findings

Various studies have explored the biological activity of this compound, highlighting its potential as an anticancer agent:

-

Anticancer Properties:

- In vitro studies demonstrate that the compound effectively reduces the proliferation of cancer cell lines with mutations in the p53 pathway. The mechanism involves centrosome removal and subsequent activation of cell cycle checkpoints .

- A study on pediatric cancers indicated that administering PLK4 inhibitors could be beneficial for treating mutant p53-positive tumors, such as neuroblastoma and acute lymphoblastic leukemia .

- Structural Activity Relationship (SAR):

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Neuroblastoma Treatment

A clinical trial investigated the efficacy of PLK4 inhibitors, including variations of this compound, in treating neuroblastoma. Results showed significant tumor regression in patients with elevated TRIM37 levels, indicating a responsive biomarker for treatment efficacy .

Case Study 2: Acute Lymphoblastic Leukemia (ALL)

Another study focused on ALL patients with mutant p53. Administering PLK4 inhibitors resulted in reduced cell proliferation and increased apoptosis rates, suggesting a promising therapeutic avenue for resistant leukemia types .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Structural and Electronic Differences

- Substituent at Position 6: The 3-fluoropiperidinyl group in the target compound introduces a fluorine atom, which increases electronegativity and may improve membrane permeability compared to non-fluorinated analogs like 2-methylimidazolyl () or phenyl () . Imidazole-containing analogs (e.g., ) offer planar aromaticity, favoring interactions with flat binding pockets, whereas the piperidine ring in the target compound provides conformational flexibility .

- Cyclopropyl vs.

Physicochemical Properties

- Molecular Weight : The target compound (~265.7) falls within the acceptable range for CNS permeability (<500 Da), unlike heavier analogs in (~300–350 Da) .

Preparation Methods

Starting Materials and Initial Functionalization

- Pyrimidine Core Formation: The synthesis typically begins with a substituted pyrimidine scaffold, often 4-chloropyrimidine derivatives, which provide the halogen handle for further substitution reactions.

- Cyclopropyl Introduction: The cyclopropyl group is introduced via cyclopropylation reactions, commonly through nucleophilic substitution or transition-metal catalyzed coupling reactions using cyclopropyl organometallic reagents.

Substitution at the 6-Position with 3-Fluoropiperidin-1-yl Group

- The 6-position substitution is achieved by nucleophilic aromatic substitution (SNAr) of the 4-chloro-2-cyclopropylpyrimidine intermediate with 3-fluoropiperidine.

- Reaction conditions generally involve the use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere to facilitate the substitution.

- Mild bases like potassium carbonate or sodium hydride may be used to deprotonate the piperidine nitrogen, enhancing nucleophilicity.

Optimized Reaction Conditions and Yields

A representative synthetic procedure is outlined below, based on analogous pyrimidine syntheses and related fluorinated piperidine substitutions:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Cyclopropylation of 4-chloropyrimidine precursor | 75-85 | Use of cyclopropylboronic acid or cyclopropyl Grignard reagent; inert atmosphere required |

| 2 | Nucleophilic substitution with 3-fluoropiperidine in DMF, 80-100°C, 12-24 h | 65-80 | Potassium carbonate as base; reaction monitored by TLC |

| 3 | Purification by column chromatography or recrystallization | - | Yields depend on purification method |

Note: Reaction times and temperatures may vary depending on scale and purity of reagents.

Representative Research Findings

- Efficient Ring-Closing and Functionalization: Related pyrimidine derivatives have been synthesized efficiently via ring-closing reactions and subsequent nucleophilic substitutions, achieving high yields and purity.

- Substitution Selectivity: The chlorine atom at the 4-position acts as a good leaving group, facilitating selective substitution at the 6-position with fluorinated piperidine derivatives without affecting the cyclopropyl group.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor reaction progress and confirm product structure.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description | Typical Values/Notes |

|---|---|---|

| Starting Material | 4-Chloropyrimidine derivative | Commercially available or synthesized |

| Cyclopropylation Reagent | Cyclopropylboronic acid, cyclopropyl Grignard | Requires inert atmosphere |

| Solvent for Substitution | DMF, THF | Polar aprotic solvents preferred |

| Base Used | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |

| Temperature | 80-100°C | Controlled heating for optimal yield |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Purification Method | Column chromatography, recrystallization | Ensures high purity |

| Yield Range | 65-85% | Depends on step and scale |

Q & A

Basic Research Questions

How can researchers design a safe and efficient synthetic route for 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine?

Methodological Answer:

A multi-step synthesis approach is recommended, leveraging nucleophilic aromatic substitution (e.g., replacing chlorine at the 4-position of pyrimidine with cyclopropyl groups) and piperidine functionalization. Key steps include:

- Intermediate purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

- Piperidine fluorination: Optimize reaction conditions (e.g., temperature, solvent polarity) to achieve selective fluorination at the 3-position of piperidine, as seen in analogous fluorinated heterocycles .

- Safety: Conduct reactions in fume hoods with inert gas purging to mitigate risks from volatile reagents (e.g., fluorinating agents) .

What spectroscopic techniques are critical for structural confirmation, and how should conflicting spectral data be resolved?

Methodological Answer:

- NMR analysis: Prioritize H and C NMR to confirm cyclopropyl and fluoropiperidinyl substituents. For ambiguous signals (e.g., overlapping piperidine protons), use 2D NMR (COSY, HSQC) .

- Mass spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy. Discrepancies between calculated and observed masses may indicate residual solvents; repeat analysis under vacuum-dried conditions .

- X-ray crystallography: If single crystals are obtainable, use SHELX software for refinement to resolve stereochemical ambiguities .

What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosolization is possible during milling .

- Waste disposal: Segregate halogenated waste (e.g., chlorinated intermediates) and coordinate with certified hazardous waste contractors to comply with environmental regulations .

Advanced Research Questions

How can researchers investigate the structure-activity relationship (SAR) of this compound in kinase inhibition assays?

Methodological Answer:

- Comparative SAR: Synthesize analogs with variations in the cyclopropyl or fluoropiperidine groups. Test against kinase panels (e.g., EGFR, BTK) to identify critical substituents. For example, fluorination at the piperidine 3-position may enhance target binding via dipole interactions .

- Computational modeling: Perform docking studies using software like AutoDock Vina to predict binding modes. Validate with mutagenesis assays targeting kinase active sites .

How should contradictory bioactivity data across studies be analyzed?

Methodological Answer:

- Control standardization: Verify assay conditions (e.g., ATP concentration, pH) that may alter IC values. For instance, variations in Mg levels can affect kinase inhibition kinetics .

- Data triangulation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Replicate experiments with independent batches to rule out synthetic impurities .

What strategies optimize crystallographic refinement for this compound’s derivatives?

Methodological Answer:

- Data collection: Use synchrotron radiation for high-resolution datasets (>1.0 Å) to resolve fluorine atoms, which have low electron density.

- Refinement in SHELXL: Apply restraints for thermal motion of flexible piperidine rings. For twinned crystals, use the TWIN/BASF commands to model disorder .

How can metabolic stability of this compound be assessed in preclinical models?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.